molecular formula C22H24ClN3O4 B12748391 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride CAS No. 113045-27-5

1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride

Cat. No.: B12748391
CAS No.: 113045-27-5
M. Wt: 429.9 g/mol
InChI Key: MAGNXZDCMHSBRL-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a diverse range of applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a nitro group, a piperidine ring, and an isoindole-dione core. These structural elements contribute to its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride involves several steps, typically starting with the preparation of the isoindole-dione core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other isoindole-dione derivatives and piperidine-containing molecules. Compared to these compounds, 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific structural features and the presence of both a nitro group and a piperidine ring. This combination of features contributes to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

113045-27-5

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

2-[2-(1-benzylpiperidin-4-yl)ethyl]-5-nitroisoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H23N3O4.ClH/c26-21-19-7-6-18(25(28)29)14-20(19)22(27)24(21)13-10-16-8-11-23(12-9-16)15-17-4-2-1-3-5-17;/h1-7,14,16H,8-13,15H2;1H

InChI Key

MAGNXZDCMHSBRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl

Origin of Product

United States

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